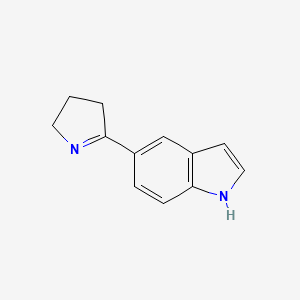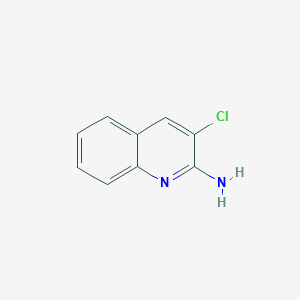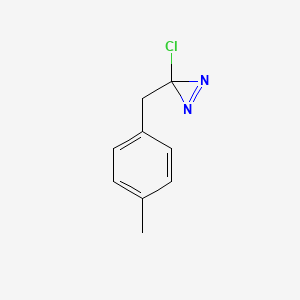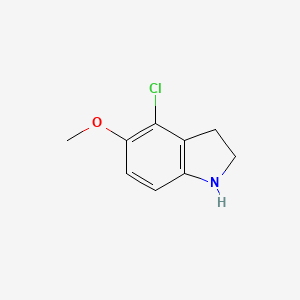
Ethane-1,2-diylbis(dimethylsilanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-diylbis(dimethylsilanol): is an organosilicon compound with the molecular formula C6H18O2Si2 It is characterized by two silicon atoms each bonded to a hydroxyl group and two methyl groups, connected by an ethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethane-1,2-diylbis(dimethylsilanol) can be synthesized through the hydrolysis of ethane-1,2-diylbis(dimethylchlorosilane). The reaction typically involves the following steps:
Starting Material: Ethane-1,2-diylbis(dimethylchlorosilane).
Hydrolysis: The chlorosilane compound is treated with water, leading to the formation of the silanol compound and hydrochloric acid as a byproduct.
Purification: The resulting mixture is purified to isolate ethane-1,2-diylbis(dimethylsilanol).
Industrial Production Methods: Industrial production of ethane-1,2-diylbis(dimethylsilanol) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of ethane-1,2-diylbis(dimethylchlorosilane) are hydrolyzed in controlled conditions.
Separation and Purification: The product is separated from the byproducts and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Ethane-1,2-diylbis(dimethylsilanol) undergoes various chemical reactions, including:
Condensation Reactions: The hydroxyl groups can react with other silanol groups to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution Reactions: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Condensation Reactions: Catalysts such as acids or bases are often used to facilitate the formation of siloxane bonds.
Substitution Reactions: Reagents such as halogens or organometallic compounds can be used to introduce new functional groups.
Major Products:
Polysiloxanes: Formed through condensation reactions, these compounds have applications in the production of silicones.
Functionalized Silanols: Resulting from substitution reactions, these compounds can be used as intermediates in various chemical syntheses.
Scientific Research Applications
Chemistry: Ethane-1,2-diylbis(dimethylsilanol) is used as a precursor in the synthesis of siloxane polymers and other organosilicon compounds. Its reactivity makes it valuable in developing new materials with unique properties.
Biology and Medicine: In biological research, ethane-1,2-diylbis(dimethylsilanol) is studied for its potential use in drug delivery systems and as a component in biomaterials due to its biocompatibility and stability.
Industry: The compound is used in the production of silicones, which have applications in sealants, adhesives, and coatings. Its ability to form stable siloxane bonds makes it valuable in creating durable and flexible materials.
Mechanism of Action
Mechanism: The primary mechanism of action for ethane-1,2-diylbis(dimethylsilanol) involves the formation of siloxane bonds through condensation reactions. The hydroxyl groups react with other silanol groups or silane compounds, leading to the formation of stable Si-O-Si linkages.
Molecular Targets and Pathways: In industrial applications, the compound targets other silanol or silane groups to form polysiloxanes. In biological systems, it interacts with cellular components to form biocompatible materials.
Comparison with Similar Compounds
Ethane-1,2-diylbis(dimethylchlorosilane): The precursor to ethane-1,2-diylbis(dimethylsilanol), used in similar applications.
Dimethylsilanediol: A simpler silanol compound with two hydroxyl groups bonded to a silicon atom, used in the synthesis of siloxanes.
Tetramethylsilane: A related organosilicon compound used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Uniqueness: Ethane-1,2-diylbis(dimethylsilanol) is unique due to its ethane bridge connecting two silicon atoms, providing distinct reactivity and stability compared to simpler silanol compounds. This structure allows for the formation of more complex and durable polysiloxanes, making it valuable in various industrial and research applications.
Properties
Molecular Formula |
C6H18O2Si2 |
|---|---|
Molecular Weight |
178.38 g/mol |
IUPAC Name |
hydroxy-[2-[hydroxy(dimethyl)silyl]ethyl]-dimethylsilane |
InChI |
InChI=1S/C6H18O2Si2/c1-9(2,7)5-6-10(3,4)8/h7-8H,5-6H2,1-4H3 |
InChI Key |
UVHIGFFQUKEROC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC[Si](C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11910985.png)
![5-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B11910992.png)





![7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911030.png)


![6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione](/img/structure/B11911050.png)


